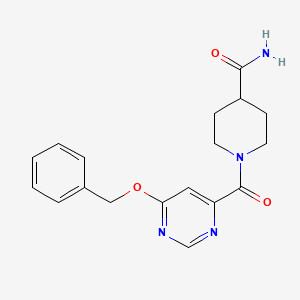

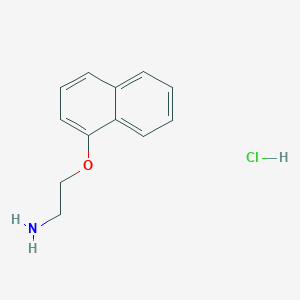

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions .Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and spectral properties .科研应用

Subheading Cytochrome P450 and Drug Metabolism

Cytochrome P450 (CYP) enzymes are crucial in drug metabolism, including the metabolism of compounds structurally similar to (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone. Selective chemical inhibitors are used to understand the specific CYP isoforms involved in drug metabolism, and accurate in vitro assessment of CYP involvement is essential for predicting drug-drug interactions. For instance, furafylline is a selective inhibitor for CYP1A2, and ketoconazole, though commonly used, azamulin is more selective for CYP3A4. The selective inhibition of CYP isoforms is significant for deciphering the specific pathways of drug metabolism and minimizing adverse drug interactions (Khojasteh et al., 2011).

Synthesis and Transformation of 4-Phosphorylated 1,3-Azoles

Subheading Chemical Properties and Biological Activities

1,3-Azoles, including imidazoles, are significant in medicinal chemistry due to their diverse biological activities. The synthesis of 4-phosphorylated 1,3-azoles involves methods like cross-coupling of halogenimidazoles and dialkyl phosphites in the presence of a palladium catalyst. These compounds show various biological activities, including anti-blastic, sugar-lowering, and antihypertensive activities. The systematic study of 1,3-azoles indicates their presence in a wide range of natural molecules and synthetic drugs, highlighting their importance in pharmaceutical research (Abdurakhmanova et al., 2018).

性质

IUPAC Name |

[1-(4-chlorophenyl)cyclopentyl]-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O/c22-19-5-3-18(4-6-19)21(9-1-2-10-21)20(26)25-12-7-17(8-13-25)15-24-14-11-23-16-24/h3-6,11,14,16-17H,1-2,7-10,12-13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWLOWBVROOSLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)CN4C=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2412838.png)

![5-(hydroxymethyl)-N-(3-methoxyphenyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2412839.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2412841.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2412844.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2412846.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine](/img/structure/B2412848.png)

![N-(2,4-dimethoxyphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2412852.png)